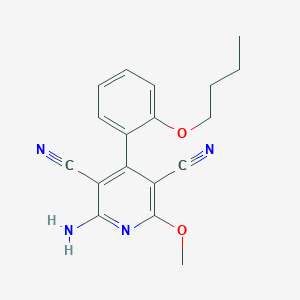![molecular formula C25H29N3O3 B413981 5-(4-Nitrophenyl)-3-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B413981.png)
5-(4-Nitrophenyl)-3-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Nitrophenyl)-3-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by the presence of a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms.
Méthodes De Préparation
The synthesis of 5-(4-Nitrophenyl)-3-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
5-(4-Nitrophenyl)-3-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group, where the nitro group can be replaced by other substituents.
Cyclization: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-(4-Nitrophenyl)-3-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole has several scientific research applications:
Material Science: The compound is used in the development of high-energy materials due to its favorable oxygen balance and positive heat of formation.
Medicinal Chemistry: It serves as a pharmacophore in the design of drugs with potential anticancer, vasodilator, anticonvulsant, and antidiabetic activities.
Biological Research: The compound is studied for its antimicrobial and antifungal properties, making it a candidate for developing new antimicrobial agents.
Mécanisme D'action
The mechanism of action of 5-(4-Nitrophenyl)-3-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The oxadiazole ring can also participate in binding to biological targets, modulating their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
5-(4-Nitrophenyl)-3-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole can be compared with other oxadiazole derivatives, such as:
1,2,5-Oxadiazole:
1,3,4-Oxadiazole: This regioisomer has been studied for its potential in medicinal chemistry and material science.
1,2,3-Oxadiazole:
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other oxadiazole derivatives.
Propriétés
Formule moléculaire |
C25H29N3O3 |
|---|---|
Poids moléculaire |
419.5g/mol |
Nom IUPAC |
5-(4-nitrophenyl)-3-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C25H29N3O3/c1-2-3-4-5-18-6-8-19(9-7-18)20-10-12-21(13-11-20)24-26-25(31-27-24)22-14-16-23(17-15-22)28(29)30/h10-19H,2-9H2,1H3 |
Clé InChI |
BILFBWZSPUAQID-UHFFFAOYSA-N |
SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C3=NOC(=N3)C4=CC=C(C=C4)[N+](=O)[O-] |
SMILES canonique |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C3=NOC(=N3)C4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B413903.png)


![2-(2,4-dichlorophenoxy)-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B413906.png)

![Ethyl 4-methyl-2-[(3-phenylpropanoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B413908.png)
![5-[1-ETHYL-6-METHYL-2(1H)-QUINOLINYLIDEN]-1,3-DIMETHYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE](/img/structure/B413911.png)
![3-allyl-2-[(3,4-dichlorophenyl)imino]-5-(1-ethyl-6-methyl-2(1H)-quinolinylidene)-1,3-thiazolidin-4-one](/img/structure/B413913.png)

![3'-amino-5-(1-ethyl-6-methyl-2(1H)-quinolinylidene)-3-phenyl-2'-thioxo-2,5'-bis[1,3-thiazolidin-2-ylidene]-4,4'-dione](/img/structure/B413915.png)

![3-allyl-5-[(1-{4-nitrophenyl}-1H-pyrrol-2-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B413920.png)

